1-Methyl-3-((methylamino)methyl)quinolin-2(1H)-one hydrochloride is a synthetic compound that belongs to the class of quinoline derivatives. Its specific structure includes a quinoline ring substituted with a methylamino group and a methyl group, which contributes to its unique chemical properties. The compound is identified by the CAS number 2059940-37-1 and has a molecular formula of with a molecular weight of 192.68 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities.
This compound is classified under organic compounds, specifically as an amine and a quinoline derivative. Quinoline derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties. The hydrochloride salt form enhances the solubility and stability of the compound, making it suitable for pharmaceutical applications.
The synthesis of 1-methyl-3-((methylamino)methyl)quinolin-2(1H)-one hydrochloride can be approached through various methods, typically involving the following steps:
Technical details regarding specific reaction conditions (e.g., temperature, solvents) and yields are crucial for optimizing this synthesis route.
The molecular structure of 1-methyl-3-((methylamino)methyl)quinolin-2(1H)-one hydrochloride can be represented as follows:
The structure can be visualized using SMILES notation: CNC1=CC2=C(C=C1)C(=O)N(C)C2=N
which depicts the arrangement of atoms and bonds in the molecule.
The compound can participate in various chemical reactions typical for quinoline derivatives:
These reactions are significant for developing analogs or derivatives with enhanced biological activities.
The mechanism of action for 1-methyl-3-((methylamino)methyl)quinolin-2(1H)-one hydrochloride is not fully elucidated but is hypothesized based on its structural features:
Quantitative data on binding affinities and biological assays would provide further insights into its mechanism.
The physical properties of 1-methyl-3-((methylamino)methyl)quinolin-2(1H)-one hydrochloride include:
Chemical properties include:
The potential applications of 1-methyl-3-((methylamino)methyl)quinolin-2(1H)-one hydrochloride are primarily in medicinal chemistry:
This compound represents a promising area for further research, particularly in optimizing its pharmacological properties through structural modifications.
CAS No.: 109434-24-4
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 2221-82-1
CAS No.: 75023-40-4